molecular formula C17H12BrF3N4O3S B11271064 ethyl 2-{3-(4-bromophenyl)-5-[(trifluoroacetyl)amino]-1H-pyrazol-1-yl}-1,3-thiazole-4-carboxylate

ethyl 2-{3-(4-bromophenyl)-5-[(trifluoroacetyl)amino]-1H-pyrazol-1-yl}-1,3-thiazole-4-carboxylate

Cat. No.: B11271064
M. Wt: 489.3 g/mol
InChI Key: GYYRVAVFUYEWAR-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a combination of bromophenyl, trifluoroacetamido, pyrazolyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzene derivatives, trifluoroacetic anhydride, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetamido group, in particular, is known to enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[3-(4-BROMOPHENYL)-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of bromophenyl, trifluoroacetamido, pyrazolyl, and thiazole moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H12BrF3N4O3S

Molecular Weight

489.3 g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-5-[(2,2,2-trifluoroacetyl)amino]pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H12BrF3N4O3S/c1-2-28-14(26)12-8-29-16(22-12)25-13(23-15(27)17(19,20)21)7-11(24-25)9-3-5-10(18)6-4-9/h3-8H,2H2,1H3,(H,23,27)

InChI Key

GYYRVAVFUYEWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)NC(=O)C(F)(F)F

Origin of Product

United States

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